molecular formula C13H17ClFNO B8358771 5-chloro-N-(1-(4-fluorophenyl)ethyl)pentanamide

5-chloro-N-(1-(4-fluorophenyl)ethyl)pentanamide

Cat. No. B8358771
M. Wt: 257.73 g/mol
InChI Key: PZGQIHZLBJOAJK-UHFFFAOYSA-N
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Patent
US08450343B2

Procedure details

To a solution of 1-(4-fluorophenyl)ethanamine 15b (5.0 g, 35.9 mmol) in a mixture of 10 mL of DCM and 14.5 mL of pyridine, with ice cooling, was added dropwise a solution of 6-chlorohexanoyl chloride 15a in 20 mL of DCM. After the addition was compete, cooling was removed and the resulting precipitate was stirred overnight. The reaction mixture was diluted with 100 mL of ther and washed with 100 mL of 1M HCl. The organic phase was dried over MgSO4 and concentrated to furnish 9.2 g of crude 5-chloro-N-(1-(4-fluorophenyl)ethyl)pentanamide 15c which was used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][CH:3]=1.ClC[CH2:13][CH2:14][CH2:15][CH2:16][C:17](Cl)=[O:18].C(Cl)[Cl:21]>N1C=CC=CC=1>[Cl:21][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([NH:10][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:9])=[O:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
14.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCC(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting precipitate was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 100 mL of ther and
WASH
Type
WASH
Details
washed with 100 mL of 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCCCC(=O)NC(C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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